An In-Depth Technical Guide to the Chemical Properties and Synthesis of 4-(1-Methylpiperidin-4-yl)butanoic Acid
An In-Depth Technical Guide to the Chemical Properties and Synthesis of 4-(1-Methylpiperidin-4-yl)butanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 4-(1-methylpiperidin-4-yl)butanoic acid, a piperidine derivative of interest in medicinal chemistry. Due to its specific substitution pattern, direct and extensive literature on this compound is limited. Therefore, this document synthesizes information from its precursors and structurally related analogues to present a robust profile, including its synthesis, chemical and physical properties, spectroscopic characteristics, and potential applications.
Introduction and Rationale
The piperidine scaffold is a cornerstone in modern pharmacology, present in numerous therapeutic agents due to its favorable pharmacokinetic properties and its ability to interact with a wide range of biological targets.[1][2] Specifically, the substitution at the 1 and 4 positions of the piperidine ring can significantly influence a molecule's biological activity. 4-(1-Methylpiperidin-4-yl)butanoic acid combines a basic tertiary amine (the N-methylpiperidine moiety) with an acidic carboxylic acid function, separated by a butyl chain. This bifunctional nature makes it an intriguing building block for the synthesis of novel compounds with potential applications in neuroscience and as analgesics, among other therapeutic areas.[3][4]
This guide will focus on a practical and well-documented synthetic route starting from the commercially available N-Boc protected analogue, 4-(1-Boc-piperidin-4-yl)butanoic acid, followed by deprotection and N-methylation.
Synthesis Pathway
The most logical and well-controlled synthesis of 4-(1-methylpiperidin-4-yl)butanoic acid involves a two-step process starting from its N-Boc protected precursor. This approach ensures high yields and simplifies purification.
Caption: Synthetic route to the target compound.
Experimental Protocols
Part A: Deprotection of 4-(1-Boc-piperidin-4-yl)butanoic acid
This procedure removes the tert-butyloxycarbonyl (Boc) protecting group from the piperidine nitrogen, yielding the secondary amine intermediate.
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Reagents and Materials:
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Step-by-Step Procedure:
-
Dissolve the Boc-protected amine (1.0 mmol) in dichloromethane (20 mL) in a round-bottom flask.[6]
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Add trifluoroacetic acid (10 mL) to the solution at room temperature.[6]
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Stir the mixture for 8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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Upon completion, carefully add a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.
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Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 20 mL).
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Combine the organic layers and dry over anhydrous sodium sulfate.
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Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude 4-(piperidin-4-yl)butanoic acid.
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Part B: N-Methylation via Eschweiler-Clarke Reaction
This classic reaction provides an efficient method for the methylation of primary and secondary amines without the risk of forming quaternary ammonium salts.[7][8]
-
Reagents and Materials:
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4-(Piperidin-4-yl)butanoic acid (from Part A)
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Formaldehyde (37% aqueous solution)
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Formic acid (98-100%)
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Round-bottom flask with reflux condenser
-
Heating mantle or oil bath
-
-
Step-by-Step Procedure:
-
To the crude 4-(piperidin-4-yl)butanoic acid, add an excess of formaldehyde and formic acid.[7]
-
Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC or LC-MS).
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Cool the reaction mixture to room temperature.
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Carefully basify the mixture with a suitable base (e.g., NaOH solution) to a pH > 10.
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Extract the product with an organic solvent (e.g., ethyl acetate).
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Dry the organic layer over an anhydrous drying agent, filter, and concentrate to yield the target compound, 4-(1-methylpiperidin-4-yl)butanoic acid.
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Chemical and Physical Properties
The properties of 4-(1-methylpiperidin-4-yl)butanoic acid can be inferred from its structure and data from related compounds.
| Property | Value (Predicted/Inferred) | Source/Justification |
| Molecular Formula | C₁₀H₁₉NO₂ | Based on structure |
| Molecular Weight | 185.26 g/mol | Calculated from formula |
| Appearance | White to off-white solid | Analogy to similar amino acids |
| IUPAC Name | 4-(1-methylpiperidin-4-yl)butanoic acid | Standard nomenclature |
| CAS Number | Not readily available | Indicates limited commercial sourcing |
| Boiling Point | > 200 °C (decomposes) | Typical for amino acids |
| Melting Point | Not determined | Likely a crystalline solid |
| Solubility | Soluble in water and polar organic solvents | Presence of both acidic and basic functional groups |
| pKa (acidic) | ~4-5 | Typical for a carboxylic acid |
| pKa (basic) | ~9-10 | Typical for a tertiary amine |
Spectroscopic Analysis
The structural confirmation of 4-(1-methylpiperidin-4-yl)butanoic acid would rely on standard spectroscopic techniques. The following are predicted spectra based on its structure and data from analogous compounds.[9][10][11]
¹H NMR Spectroscopy
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δ ~11-12 ppm (s, 1H): Carboxylic acid proton (-COOH), often broad.
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δ ~2.5-3.0 ppm (m, 4H): Piperidine protons adjacent to nitrogen (-CH₂-N-CH₂-).
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δ ~2.3 ppm (s, 3H): N-methyl protons (-N-CH₃).
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δ ~2.2 ppm (t, 2H): Methylene protons alpha to the carboxyl group (-CH₂-COOH).
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δ ~1.2-1.8 ppm (m, 9H): Remaining piperidine and butyl chain protons.
¹³C NMR Spectroscopy
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δ ~175-180 ppm: Carboxylic acid carbonyl carbon (-COOH).
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δ ~55-60 ppm: Piperidine carbons adjacent to nitrogen (-CH₂-N-CH₂-).
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δ ~45-50 ppm: N-methyl carbon (-N-CH₃).
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δ ~30-40 ppm: Butyl chain and remaining piperidine carbons.
Mass Spectrometry (MS)
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Ionization Mode: Electrospray Ionization (ESI) in positive mode is expected to be most effective.[12]
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Expected Molecular Ion: [M+H]⁺ at m/z 186.14.
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Key Fragmentation Patterns:
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Loss of water (-18) from the carboxylic acid.
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Loss of the carboxyl group (-45).
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Alpha-cleavage adjacent to the piperidine nitrogen, leading to characteristic iminium ions.[12]
-
Sources
- 1. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. N-Methylpiperidine | C6H13N | CID 12291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Eschweiler-Clarke Reaction [organic-chemistry.org]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 7. synarchive.com [synarchive.com]
- 8. N-Methylpiperidine(626-67-5) 13C NMR [m.chemicalbook.com]
- 9. yeditepejhs.org [yeditepejhs.org]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chemistry.miamioh.edu [chemistry.miamioh.edu]
